
1-(3-Azido-4-chlorophenyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Azido-4-chlorophenyl)-2-thiourea, also known as ACTU, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a member of the thiourea family, which is a class of organic compounds that contain a sulfur atom and a carbonyl group. ACTU has been shown to have potential applications in various fields, such as biochemistry, pharmacology, and materials science.
Mechanism of Action
The mechanism of action of 1-(3-Azido-4-chlorophenyl)-2-thiourea is not fully understood. However, it has been shown to interact with specific amino acid residues in proteins, which can affect protein function. It has also been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In biochemistry, it has been shown to bind to specific amino acid residues in proteins, which can affect protein function. In pharmacology, it has been shown to have anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. In materials science, it has been used as a precursor for the synthesis of new materials with unique properties.
Advantages and Limitations for Lab Experiments
1-(3-Azido-4-chlorophenyl)-2-thiourea has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Another advantage is that it has unique properties that make it useful for studying protein structure and function, as well as for developing new materials. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on cellular processes. Another limitation is that it has not been extensively tested for its safety and toxicity, which could limit its potential use as a drug candidate.
Future Directions
There are several future directions for research on 1-(3-Azido-4-chlorophenyl)-2-thiourea. One direction is to further investigate its mechanism of action, which could provide insight into its potential uses as a drug candidate. Another direction is to explore its potential applications in materials science, such as in the development of new materials with unique properties. Additionally, further studies could be conducted to evaluate its safety and toxicity, which could help determine its potential use as a drug candidate.
Synthesis Methods
The synthesis of 1-(3-Azido-4-chlorophenyl)-2-thiourea involves a series of chemical reactions that begin with the chlorination of 3-amino-4-chlorophenol. The resulting compound is then treated with sodium azide to form 1-(3-azido-4-chlorophenyl)-4-chloro-3-nitrobenzene. This intermediate product is then reduced using thiourea to produce this compound. The overall yield of this synthesis method is approximately 40%.
Scientific Research Applications
1-(3-Azido-4-chlorophenyl)-2-thiourea has been used in various scientific research studies due to its unique properties. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a tool to study protein structure and function. It has been shown to bind to specific amino acid residues in proteins, which can help researchers understand the role of these residues in protein function. In pharmacology, this compound has been investigated for its potential as a drug candidate. It has been shown to have anticancer properties and has been used in the development of new cancer treatments. In materials science, this compound has been used as a precursor for the synthesis of new materials with unique properties.
properties
CAS RN |
149526-84-1 |
|---|---|
Molecular Formula |
C7H6ClN5S |
Molecular Weight |
227.68 g/mol |
IUPAC Name |
(3-azido-4-chlorophenyl)thiourea |
InChI |
InChI=1S/C7H6ClN5S/c8-5-2-1-4(11-7(9)14)3-6(5)12-13-10/h1-3H,(H3,9,11,14) |
InChI Key |
IMSSJBNLTXWNID-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl |
synonyms |
1-(3-azido-4-chlorophenyl)-2-thiourea ACPTU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)
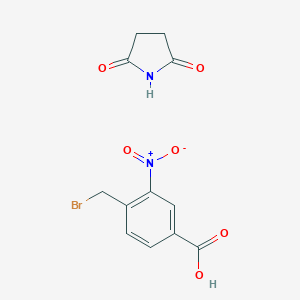




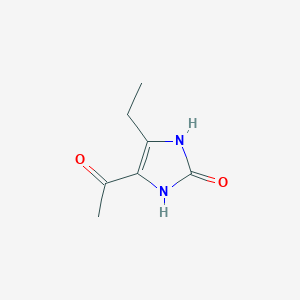

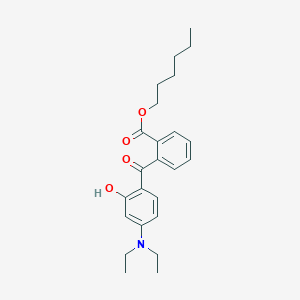
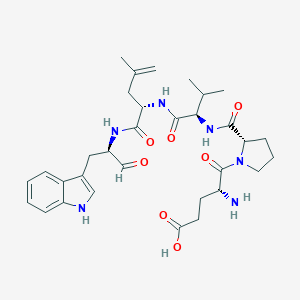
![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)
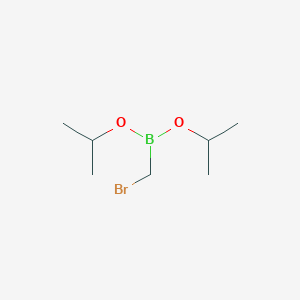
![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)